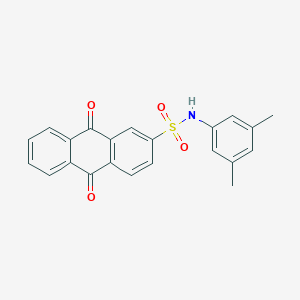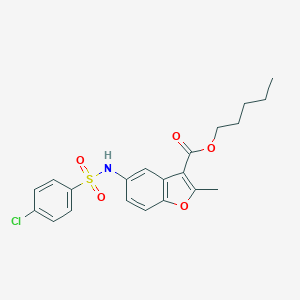
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a 3,5-dimethylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9,10-anthraquinone with sulfonamide derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives .
Scientific Research Applications
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core may also play a role in binding to DNA or other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and sulfonamide-containing molecules. Examples are:
- N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Uniqueness
What sets N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide apart is the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C22H17NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H17NO4S/c1-13-9-14(2)11-15(10-13)23-28(26,27)16-7-8-19-20(12-16)22(25)18-6-4-3-5-17(18)21(19)24/h3-12,23H,1-2H3 |
InChI Key |
HGPRFHBCJVCPLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280998.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280999.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281002.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281003.png)
![ETHYL 5-(NAPHTHALENE-2-SULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281004.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281006.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)

![Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281013.png)

![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-beta-alanine](/img/structure/B281018.png)


![METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B281027.png)
